molecular formula C23H40N4 B3057406 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- CAS No. 80301-64-0

1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-

Cat. No.: B3057406
CAS No.: 80301-64-0
M. Wt: 372.6 g/mol
InChI Key: OKQVTLCUHATGDD-UHFFFAOYSA-N
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Description

1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- is an organic compound with the molecular formula C23H40N4 and a molecular weight of 372.59 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its benzotriazole core structure, which is functionalized with a methanamine group and two 2-ethylhexyl groups.

Scientific Research Applications

1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a corrosion inhibitor for metals, particularly in preventing the corrosion of copper and its alloys. The compound forms a protective layer on the metal surface, preventing oxidation and degradation.

    Biology: The compound has been studied for its antimicrobial and antifungal properties.

    Medicine: Research has explored its potential use in drug delivery systems due to its ability to interact with biological membranes and enhance the delivery of therapeutic agents.

    Industry: In industrial applications, it is used as an additive in lubricants and coolants to enhance their performance and longevity.

Mechanism of Action

1H-Benzotriazole derivatives exhibit notable antimicrobial and antifungal activities. For instance, 1- (1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives show varying degrees of antibacterial and antifungal effectiveness.

Safety and Hazards

This material is considered hazardous by the OSHA Hazard Communication Standard . It may cause skin irritation and may cause an allergic skin reaction . It is recommended to wear protective gloves, avoid breathing vapor, and wash thoroughly after handling . Contaminated work clothing must not be allowed out of the workplace .

Preparation Methods

The synthesis of 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- typically involves the reaction of benzotriazole with formaldehyde and N,N-bis(2-ethylhexyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products may include benzotriazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced benzotriazole derivatives.

    Substitution: The compound can undergo substitution reactions where the methanamine group or the 2-ethylhexyl groups are replaced by other functional groups.

Comparison with Similar Compounds

1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- can be compared with other benzotriazole derivatives, such as:

The uniqueness of 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- lies in its specific functional groups and their arrangement, which confer distinct properties such as solubility, reactivity, and effectiveness as a corrosion inhibitor and antimicrobial agent.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-ethyl-N-(2-ethylhexyl)hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N4/c1-5-9-13-20(7-3)17-26(18-21(8-4)14-10-6-2)19-27-23-16-12-11-15-22(23)24-25-27/h11-12,15-16,20-21H,5-10,13-14,17-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQVTLCUHATGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868566
Record name 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80301-64-0
Record name 1-[N,N-Bis(2-ethylhexyl)aminomethyl]benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80301-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-
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Record name 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-
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Record name 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(2-ethylhexyl)-1H-benzotriazole-1-methylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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